6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-2-quinolinecarboxylic acid with 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline ring system is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylate
- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Uniqueness
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with biological targets compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWPHFYEHXELV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrNO3- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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